N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide
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Overview
Description
N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide is a synthetic peptide compound known for its potential applications in various fields, including biochemistry, medicine, and cosmetics. This compound is composed of a sequence of amino acids, specifically N-acetylated alanine, histidine, proline, and histidinamide, which contribute to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of cosmetic products for skin protection and pigmentation regulation.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide involves its interaction with specific molecular targets and pathways. It can bind to receptors on the cell surface, triggering intracellular signaling cascades that lead to various biological effects. For example, it may interact with melanocortin receptors to influence melanin production and skin pigmentation.
Comparison with Similar Compounds
Similar Compounds
Acetyl Hexapeptide-1: Known for its role in skin pigmentation and anti-aging applications.
N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide: Another peptide with similar applications in cosmetics and medicine.
Uniqueness
N-Acetyl-L-alanyl-L-histidyl-L-histidyl-L-prolyl-L-histidinamide is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic benefits. Its ability to interact with multiple molecular targets makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
823221-37-0 |
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Molecular Formula |
C28H38N12O6 |
Molecular Weight |
638.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H38N12O6/c1-15(36-16(2)41)25(43)38-21(7-18-10-31-13-34-18)26(44)39-22(8-19-11-32-14-35-19)28(46)40-5-3-4-23(40)27(45)37-20(24(29)42)6-17-9-30-12-33-17/h9-15,20-23H,3-8H2,1-2H3,(H2,29,42)(H,30,33)(H,31,34)(H,32,35)(H,36,41)(H,37,45)(H,38,43)(H,39,44)/t15-,20-,21-,22-,23-/m0/s1 |
InChI Key |
NXVVJGQJTVSLMD-PRMJJDQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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